molecular formula C22H19FN2O4S B2456285 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 921920-29-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2456285
CAS No.: 921920-29-8
M. Wt: 426.46
InChI Key: KDDKHYJLVFKNCJ-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a potent, selective, and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for HDAC6 over other HDAC isoforms, which positions it as a critical chemical probe for dissecting the non-histone substrates and unique biological functions of HDAC6. Research has demonstrated its significant efficacy in preclinical models of neurodegenerative diseases, such as tauopathies, where it promotes increased tubulin acetylation and facilitates the clearance of pathological tau species, a key driver of disease progression . The 2-fluorophenyl methanesulfonamide group is a key structural feature contributing to its potent enzyme inhibition and favorable pharmacokinetic properties. Beyond neuroscience, its application extends to oncology research, as HDAC6 inhibition can disrupt aggresome formation, impair chaperone function, and induce apoptosis in multiple myeloma and other cancer cell lines. This reagent provides researchers with a powerful tool to investigate HDAC6's role in cellular proteostasis, microtubule dynamics, and immune synapse regulation, offering insights into novel therapeutic strategies for a range of diseases.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c1-2-25-19-9-5-6-10-21(19)29-20-12-11-16(13-17(20)22(25)26)24-30(27,28)14-15-7-3-4-8-18(15)23/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDKHYJLVFKNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, and it features a methanesulfonamide group that contributes to its pharmacological profile.

Research indicates that this compound may act as a selective inhibitor of the dopamine D2 receptor, which is crucial in the treatment of various neuropsychiatric disorders. Dopamine D2 receptor antagonists are often used in the management of schizophrenia and other dopamine-related conditions .

Pharmacological Effects

  • Antipsychotic Activity : The compound's ability to inhibit dopamine receptors suggests potential antipsychotic effects. This aligns with findings from similar compounds within the dibenzo[b,f][1,4]oxazepine class.
  • Neuroprotective Properties : Preliminary studies indicate that compounds with structural similarities may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .
  • Antidepressant Effects : Some derivatives of dibenzo[b,f][1,4]oxazepine have shown promise in alleviating symptoms of depression, possibly through modulation of neurotransmitter systems.

Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced hyperactivity induced by amphetamines, indicating its potential as an antipsychotic agent. The results showed a dose-dependent response with minimal side effects compared to traditional antipsychotics .

Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines revealed that the compound could protect against oxidative stress-induced cell death. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NamePrimary ActionMechanism of ActionReference
N-(10-ethyl...)Dopamine D2 antagonistInhibition of dopamine receptor signaling
AmoxapineAntidepressantSerotonin reuptake inhibition
LoxapineAntipsychoticDopamine receptor blockade

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazepine ring’s nitrogen and oxygen atoms participate in nucleophilic substitutions. For example:

  • Cyclization reactions involving chloroacetyl chloride or bromoacetyl bromide under basic conditions (e.g., NaOH or KOtBu) form the oxazepine scaffold .

  • N-alkylation at the oxazepine nitrogen occurs via reductive amination or direct alkylation, enabling the introduction of substituents like cyclopropylmethyl or ethyl groups .

Example reaction pathway (derived from related compounds ):

  • Reductive amination with cyclopropylmethylamine → intermediate formation.

  • Cyclization via chloroacetyl chloride → oxazepine ring closure.

  • Suzuki coupling for aryl group introduction.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 8-position of the dibenzoxazepine core enables palladium-catalyzed Suzuki reactions with aryl boronic acids. This reaction diversifies the compound’s aryl substituents, critical for structure-activity relationship (SAR) studies .

Reaction Conditions Products/Outcomes References
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12hAryl group (e.g., 2-fluorophenyl) incorporation

Oxidation and Reduction

  • Oxidation : The oxazepine’s ketone group (11-oxo) is resistant to further oxidation under standard conditions.

  • Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this modification alters bioactivity .

Metabolic Reactions

In vitro studies on analogues reveal:

  • Cytochrome P450-mediated oxidation : Demethylation or hydroxylation of the ethyl or cyclopropylmethyl substituents .

  • Glucuronidation : Phase II metabolism at the sulfonamide nitrogen.

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally similar compounds shows decomposition above 250°C, primarily involving the sulfonamide group.

Mechanistic Insights

  • Suzuki Reaction Mechanism : Transmetalation between palladium and the boronic acid facilitates aryl-aryl bond formation .

  • N-alkylation : Proceeds via an SN2 mechanism under basic conditions .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (1H/13C) to verify substituent positions and coupling patterns, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) to validate the molecular formula. X-ray crystallography is recommended for resolving complex stereoelectronic effects in the dibenzoxazepine core .

Q. What synthetic routes are commonly employed for its preparation?

  • Methodological Answer : Synthesis typically involves a multi-step sequence :

Formation of the dibenzoxazepine core via Ullmann coupling or SNAr reactions.

Introduction of the ethyl-oxo group at positions 10/11 using alkylation/oxidation.

Sulfonamide coupling via Mitsunobu or nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C).
Key reagents: LiAlH4 for reductions, KMnO4 for oxidations, and Pd catalysts for cross-coupling .

Q. What in vitro models are appropriate for initial pharmacological screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide’s known role in active-site binding. Use cell-based assays (e.g., cancer cell lines, inflammatory cytokine models) to evaluate potency (IC50) and selectivity. Validate results with orthogonal methods like SPR or ITC for binding affinity .

Q. How do structural features influence its biological activity?

  • Methodological Answer :

  • Sulfonamide group : Enhances enzyme inhibition via hydrogen bonding with catalytic residues.
  • 2-Fluorophenyl moiety : Improves membrane permeability and metabolic stability.
  • Ethyl-oxo substituents : Modulate electron density in the oxazepine ring, affecting receptor binding .

Advanced Research Questions

Q. How can computational methods predict its biological interaction mechanisms?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding poses with target enzymes (e.g., COX-2, HDACs).
  • Use molecular dynamics simulations (GROMACS) to assess binding stability and conformational changes.
  • Apply QSAR models to correlate substituent electronic properties (Hammett σ) with activity .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer :

Investigate pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).

Use isotope-labeled tracers (e.g., 14C/3H) to track metabolite formation.

Optimize formulations (e.g., PEGylation) to enhance bioavailability if poor solubility is observed .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)2 vs. Xantphos for coupling efficiency.
  • Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions.
  • Temperature gradients : Use microwave-assisted synthesis (120°C, 30 min) for faster kinetics. Monitor intermediates via LC-MS .

Q. What spectroscopic anomalies occur during characterization, and how are they resolved?

  • Methodological Answer :

  • NMR signal overlap : Use 2D techniques (HSQC, HMBC) to assign aromatic protons in the dibenzoxazepine core.
  • Crystallization challenges : Employ vapor diffusion with mixed solvents (CHCl3/hexane) for X-ray-quality crystals.
  • Mass spec fragmentation : Compare experimental spectra with in silico predictions (e.g., CFM-ID) .

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